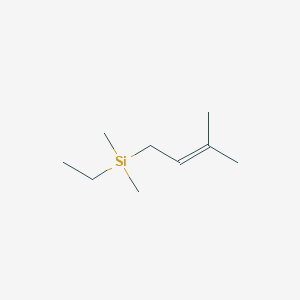
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane is an organosilicon compound with the molecular formula C_9H_20Si This compound is characterized by the presence of an ethyl group, two methyl groups, and a 3-methylbut-2-en-1-yl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. One common method is the reaction of 3-methylbut-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as platinum or rhodium complexes are often employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, and nucleophilic substitution, where the silicon atom acts as an electrophile.
Comparación Con Compuestos Similares
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane can be compared with other organosilicon compounds such as:
Trimethylsilane: Lacks the ethyl and 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Phenylsilane: Contains a phenyl group instead of the ethyl and 3-methylbut-2-en-1-yl groups, leading to different reactivity and applications.
Dimethylsilane: Similar but lacks the ethyl and 3-methylbut-2-en-1-yl groups, resulting in different chemical properties.
Propiedades
Número CAS |
63942-80-3 |
|---|---|
Fórmula molecular |
C9H20Si |
Peso molecular |
156.34 g/mol |
Nombre IUPAC |
ethyl-dimethyl-(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-10(4,5)8-7-9(2)3/h7H,6,8H2,1-5H3 |
Clave InChI |
HORUDFNILLERSZ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




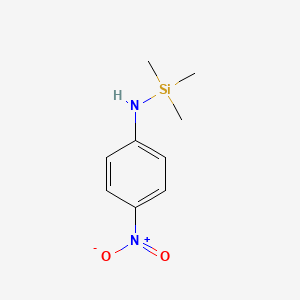
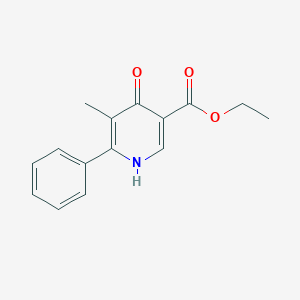

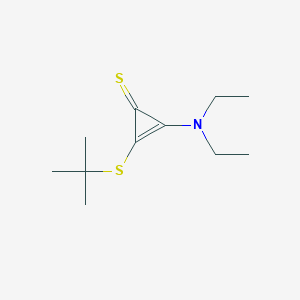
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)

silane](/img/structure/B14494236.png)



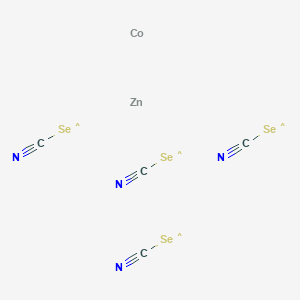
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
